3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole ring, a methoxyphenyl group, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Pyrrolidine-2,5-dione Moiety: This step might involve the reaction of the benzothiazole derivative with maleic anhydride or a similar compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction, where the methoxyphenyl group is introduced using a suitable halide or sulfonate ester.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions might target the carbonyl groups in the pyrrolidine-2,5-dione moiety.
Substitution: The methoxy group on the phenyl ring can be a site for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the type of substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It might serve as a ligand in catalytic reactions.
Biology
Drug Development: Compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly in the treatment of diseases like cancer or infections.
Medicine
Therapeutic Agents: The compound might exhibit biological activity that makes it useful as a therapeutic agent.
Industry
Materials Science: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzothiazole ring could be involved in binding to metal ions or other molecular targets, while the pyrrolidine-2,5-dione moiety might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione
- 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione
Uniqueness
The presence of the methoxy group on the phenyl ring in 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-23-12-8-6-11(7-9-12)20-16(21)10-15(17(20)22)25-18-19-13-4-2-3-5-14(13)24-18/h2-9,15H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDYWOVMCHBGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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